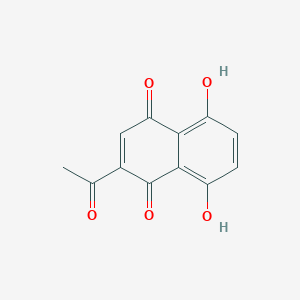
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and nut husks of the black walnut tree. This compound has been extensively studied for its potent biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Juglone has been extensively studied for its biological activities in various scientific research fields. In the field of medicine, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been shown to have potent antitumor activity against various types of cancer cells, including breast, lung, prostate, and liver cancer cells. Juglone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been shown to have antioxidant properties, which could help protect against oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione is not fully understood, but it is believed to work by inducing oxidative stress and DNA damage in cancer cells, leading to cell death. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been found to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Juglone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes and growth factors. Juglone has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Juglone has several advantages for lab experiments, including its potent biological activities, low toxicity, and easy availability. However, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has some limitations, including its instability in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione. One area of research is the development of new 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione, which could lead to the development of new cancer therapies. Finally, the potential use of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione as a natural pesticide or herbicide could also be explored.
Synthesemethoden
Juglone can be synthesized from the naphthoquinone derivative plumbagin, which is extracted from the roots of Plumbago zeylanica. The plumbagin is first oxidized with potassium permanganate to form 5-hydroxy-2-methyl-1,4-naphthoquinone, which is then acetylated with acetic anhydride to produce 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione.
Eigenschaften
CAS-Nummer |
14090-47-2 |
|---|---|
Produktname |
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione |
Molekularformel |
C12H8O5 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
6-acetyl-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O5/c1-5(13)6-4-9(16)10-7(14)2-3-8(15)11(10)12(6)17/h2-4,16-17H,1H3 |
InChI-Schlüssel |
UQMNZXPWZLRICY-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
SMILES |
CC(=O)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Kanonische SMILES |
CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



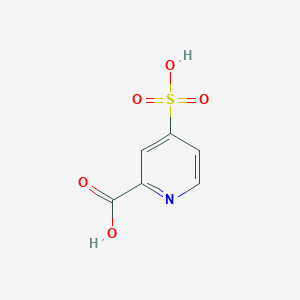
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
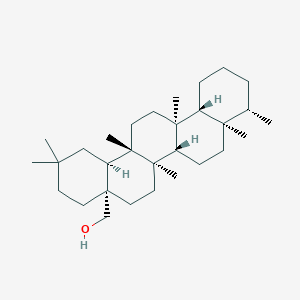
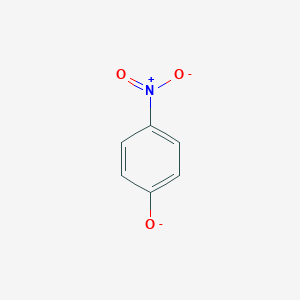
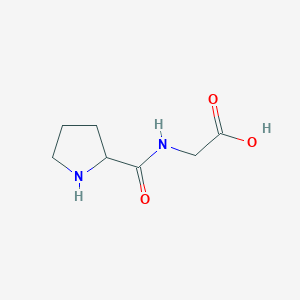
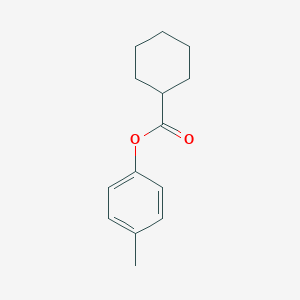
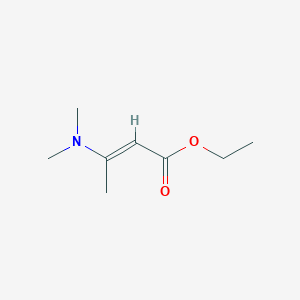
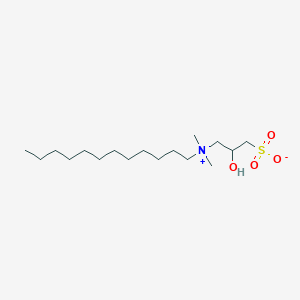

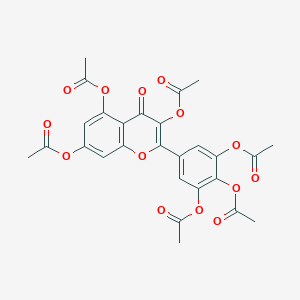
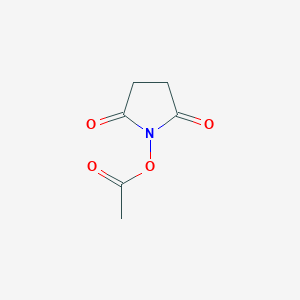
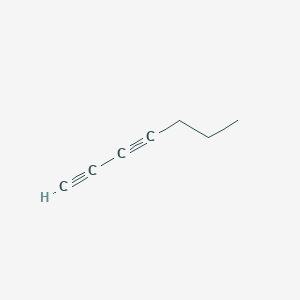
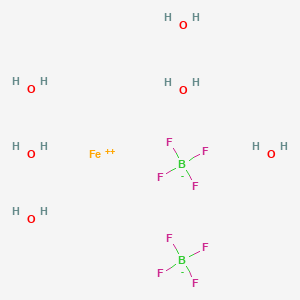
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)